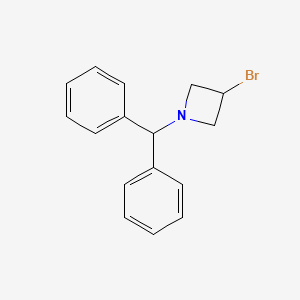

1-Benzhydryl-3-bromoazetidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzhydryl-3-bromoazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrN/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVINDRYACMYZAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671858 | |

| Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36476-84-3 | |

| Record name | 3-Bromo-1-(diphenylmethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-Benzhydryl-3-bromoazetidine: A Key Intermediate in Modern Drug Discovery

This guide provides a comprehensive technical overview of 1-Benzhydryl-3-bromoazetidine, a pivotal heterocyclic building block in contemporary medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, structure, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of central nervous system (CNS) agents.

Introduction: The Significance of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant interest in medicinal chemistry. Their inherent ring strain, intermediate between that of highly reactive aziridines and more stable pyrrolidines, imparts unique chemical reactivity and conformational rigidity. This distinct profile often translates to improved pharmacokinetic properties, such as enhanced metabolic stability and aqueous solubility, making the azetidine motif a desirable feature in modern drug design. This compound serves as a versatile intermediate, providing a synthetically accessible entry point to a variety of functionalized azetidine derivatives. The bulky benzhydryl (diphenylmethyl) group on the nitrogen atom serves as a crucial protecting group, directing reactivity and preventing unwanted side reactions during synthetic transformations.

Chemical Structure and Physicochemical Properties

This compound, with the chemical formula C₁₆H₁₆BrN, possesses a unique three-dimensional structure dominated by the strained four-membered azetidine ring and the sterically demanding benzhydryl group.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆BrN | ChemScene[1] |

| Molecular Weight | 302.21 g/mol | ChemScene[1] |

| CAS Number | 36476-84-3 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | ChemScene[1] |

| logP (octanol-water partition coefficient) | 3.8551 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

| Appearance | Colorless to light yellow liquid (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Caption: Chemical structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically proceeds from its precursor, 1-benzhydryl-3-hydroxyazetidine. The hydroxyl group can be converted to a good leaving group, bromide, using standard brominating agents.

Synthesis of the Precursor: 1-Benzhydryl-3-hydroxyazetidine

A common route to 1-benzhydryl-3-hydroxyazetidine involves the reaction of benzhydrylamine with epichlorohydrin.[2] This reaction proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

Experimental Protocol: Synthesis of 1-Benzhydryl-3-hydroxyazetidine Hydrochloride [2]

-

Step 1: Reaction Solution Preparation: In a suitable reaction vessel, dissolve benzhydrylamine in an appropriate solvent such as ethanol.[2]

-

Step 2: Addition of Epichlorohydrin: Cool the solution and slowly add epichlorohydrin while maintaining the temperature. The molar ratio of benzhydrylamine to epichlorohydrin is typically around 1:1 to 1:1.3.[2]

-

Step 3: Reaction: Stir the mixture at a controlled temperature (e.g., 27 ± 2 °C) for an extended period (e.g., 48 hours) to allow for the formation of the intermediate.[2]

-

Step 4: Cyclization and Purification: The reaction mixture is then heated under pressure in a microreactor to facilitate the cyclization.[2] Following the reaction, the product is purified by crystallization to yield 1-benzhydryl-3-hydroxyazetidine hydrochloride.[2]

Bromination of 1-Benzhydryl-3-hydroxyazetidine

Proposed Experimental Protocol: Synthesis of this compound

-

Step 1: Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-benzhydryl-3-hydroxyazetidine in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether.

-

Step 2: Cooling: Cool the solution to 0 °C in an ice bath.

-

Step 3: Addition of PBr₃: Slowly add a solution of phosphorus tribromide (approximately 0.33-0.4 equivalents) in the same solvent to the cooled solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

-

Step 4: Reaction: Allow the reaction to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Step 5: Workup: Once the reaction is complete, quench the reaction by carefully adding it to a cold, saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Step 6: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford this compound.

Caption: General synthetic workflow for this compound.

Reactivity Profile

The reactivity of this compound is primarily dictated by two key features:

-

The Bromo Substituent: The bromine atom at the 3-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups.

-

The Strained Azetidine Ring: The inherent strain in the four-membered ring can lead to ring-opening reactions under certain conditions, providing access to linear amino alcohol derivatives.

Nucleophilic Substitution: this compound readily undergoes Sₙ2 reactions with a range of nucleophiles, including amines, thiols, and alkoxides. This reactivity is fundamental to its utility as a building block for introducing the azetidine moiety into larger molecules. For instance, reaction with a primary or secondary amine would yield the corresponding 3-aminoazetidine derivative.

Ring-Opening Reactions: While the azetidine ring is more stable than an aziridine ring, it can be opened by strong nucleophiles or under acidic conditions. This property can be exploited to synthesize γ-amino alcohols, which are also valuable synthetic intermediates.

Applications in Drug Discovery and Development

The unique structural and chemical properties of this compound make it a valuable intermediate in the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.

Key Intermediate in the Synthesis of Azelnidipine

This compound is a crucial building block in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension. In the synthesis of Azelnidipine, the azetidine ring is a key component of the final drug structure, and this compound provides an efficient means of introducing this moiety.

A Versatile Scaffold for CNS Drug Candidates

The azetidine ring is increasingly recognized as a "bioisostere" for other common rings in drug molecules, such as piperidine and pyrrolidine. Its incorporation can lead to improved physicochemical properties, including reduced lipophilicity and improved metabolic stability, which are critical for CNS drug candidates that need to cross the blood-brain barrier. The ability to functionalize the 3-position of the azetidine ring via nucleophilic substitution on this compound allows for the exploration of a wide chemical space in the search for new CNS-active compounds.

Caption: Role of this compound in generating diverse scaffolds.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on available safety data for this and structurally related compounds, the following hazards are identified:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its unique combination of a reactive bromo substituent and a strained, yet manageable, azetidine ring, protected by a bulky benzhydryl group, provides chemists with a powerful tool for the synthesis of complex and pharmacologically relevant molecules. The established role of this compound in the synthesis of the antihypertensive drug Azelnidipine, coupled with the growing importance of the azetidine scaffold in CNS drug discovery, ensures that this compound will continue to be a key player in the development of new therapeutics. A thorough understanding of its synthesis, reactivity, and handling is therefore essential for any researcher working at the forefront of drug discovery and development.

References

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. CN104356040A.

-

1-Benzhydryl 3-Bromoazetidine. IndiaMART. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Lewis Acid Mediated Nucleophilic Ring-Opening of 1-Benzhydryl Azetidine-3-ol with Aryl Alcohols: A Formal Synthesis of Carvedilol. Asian Journal of Chemistry. [Link]

-

Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

-

Novel Ozone-Mediated Cleavage of the Benzhydryl Protecting Group from Aziridinyl Esters. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 1-Benzhydryl-3-bromoazetidine (CAS: 36476-84-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry for its unique physicochemical properties that can impart favorable pharmacokinetic profiles to drug candidates.[1] The inherent ring strain and three-dimensional nature of the azetidine ring offer a distinct advantage in exploring chemical space, often leading to improved solubility, metabolic stability, and target engagement. This guide provides a comprehensive technical overview of a key azetidine-containing building block, 1-Benzhydryl-3-bromoazetidine, intended to empower researchers in its synthesis, manipulation, and application in drug discovery and development programs.

Physicochemical Properties of this compound

This compound is a versatile synthetic intermediate. The benzhydryl group, a bulky lipophilic moiety, serves as a protecting group for the azetidine nitrogen and influences the overall solubility and handling characteristics of the molecule. The bromo-substituent at the 3-position is a key functional handle, enabling a wide range of nucleophilic substitution reactions for the introduction of diverse functionalities.

| Property | Value | Source |

| CAS Number | 36476-84-3 | [2] |

| Molecular Formula | C₁₆H₁₆BrN | [2] |

| Molecular Weight | 302.21 g/mol | [2] |

| Appearance | Off-white to light yellow solid | Inferred from related compounds |

| Purity | ≥98% | [2] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [2] |

| logP | 3.8551 | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, starting from readily available precursors. The first step involves the construction of the core azetidine ring, followed by the introduction of the bromine atom at the 3-position.

Step 1: Synthesis of the Precursor, 1-Benzhydrylazetidin-3-ol

The key precursor, 1-benzhydrylazetidin-3-ol, is synthesized via the reaction of benzhydrylamine with an epoxide, such as epichlorohydrin. This reaction proceeds through a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization to form the azetidine ring.

Diagram of the Synthesis Workflow for 1-Benzhydrylazetidin-3-ol Hydrochloride

Caption: Workflow for the synthesis of the key precursor.

A detailed protocol for the synthesis of 1-benzhydrylazetidin-3-ol hydrochloride is provided in Chinese Patent CN104356040A.[3] The following is a representative experimental procedure based on this patent:

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol Hydrochloride

-

Reaction Setup: To a 1L four-hole flask equipped with a mechanical stirrer, thermometer, and addition funnel, add benzhydrylamine (150 g, 0.819 mol) and ethanol (200 mL).

-

Reagent Addition: While maintaining the temperature at 20-25 °C, add epichlorohydrin (75.73 g, 0.819 mol) dropwise to the stirred solution.

-

Reaction: Stir the reaction mixture at 27 ± 2 °C for 48 hours.

-

Cyclization: After the initial reaction period, heat the mixture to reflux and maintain for an additional period to facilitate the intramolecular cyclization. The patent suggests a higher temperature cyclization step in a microreactor for improved yield and purity.

-

Work-up and Isolation: After cooling, the reaction mixture is typically concentrated under reduced pressure. The resulting residue can be purified by crystallization, often as the hydrochloride salt, by treatment with hydrochloric acid in a suitable solvent like isopropanol.

Rationale behind experimental choices: The use of ethanol as a solvent facilitates the dissolution of the reactants. The initial reaction at a controlled, moderate temperature allows for the nucleophilic addition of the amine to the epoxide. The subsequent heating promotes the intramolecular cyclization to form the azetidine ring. The formation of the hydrochloride salt aids in the purification and handling of the product due to its crystalline nature.

Step 2: Bromination of 1-Benzhydrylazetidin-3-ol

The conversion of the hydroxyl group of 1-benzhydrylazetidin-3-ol to a bromide is a standard chemical transformation. This is typically achieved using a variety of brominating agents that can activate the hydroxyl group, making it a good leaving group for subsequent nucleophilic substitution by a bromide ion.

Common brominating agents for this type of transformation include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or a combination of a bromide source and an acid. The choice of reagent can influence the reaction conditions and the stereochemical outcome of the reaction.

Diagram of the Bromination Reaction

Caption: General scheme for the bromination of the alcohol precursor.

Exemplary Experimental Protocol: Bromination using Phosphorus Tribromide (PBr₃)

Disclaimer: This is a generalized protocol based on standard organic chemistry principles for the conversion of secondary alcohols to alkyl bromides. It should be optimized and validated for this specific substrate.

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, addition funnel, and a nitrogen inlet, dissolve 1-benzhydrylazetidin-3-ol in a suitable anhydrous aprotic solvent (e.g., dichloromethane or diethyl ether) under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (approximately 0.33-0.4 equivalents per hydroxyl group) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acidic byproducts.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Causality behind experimental choices: The reaction is performed under anhydrous conditions and a nitrogen atmosphere to prevent the decomposition of the moisture-sensitive PBr₃. The slow addition of PBr₃ at low temperature helps to control the exothermic reaction. The use of a slight excess of PBr₃ ensures the complete conversion of the alcohol. The aqueous work-up with a mild base neutralizes the acidic byproducts (phosphorous acid) and facilitates the isolation of the desired product.

Reactivity and Synthetic Applications

The primary site of reactivity for this compound is the carbon atom bearing the bromine. The bromine atom is a good leaving group, making this position susceptible to nucleophilic substitution reactions (SN2). The strained four-membered ring can also influence the reactivity of the molecule.

Nucleophilic Substitution Reactions

This compound readily reacts with a variety of nucleophiles to introduce diverse functional groups at the 3-position of the azetidine ring. This versatility makes it a valuable building block for the synthesis of libraries of compounds for structure-activity relationship (SAR) studies.

Common Nucleophiles and their Products:

-

Amines (Primary and Secondary): Reaction with amines leads to the formation of 3-aminoazetidine derivatives. This is a common strategy for introducing basic nitrogen atoms, which are often important for biological activity.

-

Thiols: Thiolates react to form 3-thioether-substituted azetidines.

-

Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to a primary amine or used in "click" chemistry reactions.

-

Cyanide: Nucleophilic attack by cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Diagram of Representative Nucleophilic Substitution Reactions

Caption: Versatility of this compound in synthesis.

Exemplary Experimental Protocol: Reaction with a Secondary Amine

Disclaimer: This is a generalized protocol and should be optimized for specific substrates.

-

Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as acetonitrile or DMF.

-

Reagent Addition: Add the secondary amine (typically 1.1 to 1.5 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate to the solution.

-

Reaction: Heat the reaction mixture to a temperature that facilitates the substitution, often between 60-100 °C, and monitor the progress by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature, and dilute with water.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Trustworthiness of the protocol: The use of a base is crucial to neutralize the hydrobromic acid generated during the reaction, which would otherwise protonate the amine nucleophile and render it unreactive. The choice of a polar aprotic solvent helps to dissolve the reactants and facilitate the SN2 reaction.

Applications in Drug Discovery

The benzhydryl group can be removed under various conditions, such as catalytic hydrogenation, to reveal the free azetidine nitrogen. This allows for further functionalization at the 1-position, making this compound a versatile intermediate for the synthesis of a wide range of disubstituted azetidines.

The precursor, 1-benzhydryl-3-hydroxylazetidine, is a key intermediate in the synthesis of Azelnidipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension.[3] This highlights the importance of the 1-benzhydrylazetidine core in the development of cardiovascular drugs.

Safety and Handling

Hazard Statements:

-

Based on data for similar 3-bromoazetidine derivatives, this compound is likely to be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

It may cause skin and serious eye irritation, as well as respiratory irritation.[4]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution, is based on well-established organic chemistry principles. The reactivity of the 3-bromo substituent allows for the introduction of a wide array of functional groups, enabling the rapid generation of diverse compound libraries for biological screening. As the importance of the azetidine scaffold in drug design continues to grow, a thorough understanding of the synthesis and reactivity of key intermediates like this compound will be essential for the development of novel therapeutics.

References

- Google Patents.CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

- Cheekatla, S. R., et al.Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 2023.

-

IndiaMART. 1-Benzhydryl 3-Bromoazetidine.[Link]

-

PubChem. tert-Butyl 3-bromoazetidine-1-carboxylate.[Link]

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates.[Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs.[Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 4. indiamart.com [indiamart.com]

A Technical Guide to the Two-Step Synthesis of 1-Benzhydryl-3-bromoazetidine from Epichlorohydrin

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to 1-benzhydryl-3-bromoazetidine, a valuable heterocyclic building block in medicinal chemistry. The synthesis is a robust two-step process commencing with readily available starting materials: epichlorohydrin and benzhydrylamine. The first stage involves the formation of the core azetidine ring structure to yield 1-benzhydrylazetidin-3-ol. The subsequent step focuses on the targeted bromination of this alcohol intermediate. This document elucidates the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses critical process parameters and the rationale behind reagent selection. The content is tailored for researchers, chemists, and professionals in drug development seeking to leverage this versatile scaffold.

Introduction: The Strategic Importance of the Azetidine Scaffold

Azetidines, saturated four-membered nitrogen-containing heterocycles, have garnered significant interest in drug discovery.[1] Their unique conformational properties introduce three-dimensionality into molecular designs, which can favorably influence physicochemical properties such as solubility and metabolic stability.[1][2] The benzhydryl protecting group is a common feature in the synthesis of azetidine derivatives, offering steric bulk and stability, which can be removed under specific conditions if required. The target molecule, this compound, serves as a key intermediate, with the bromine atom acting as a versatile leaving group for further functionalization via nucleophilic substitution, enabling the synthesis of diverse azetidine libraries for therapeutic screening.[3][4]

Overall Synthetic Strategy

The synthesis of this compound from epichlorohydrin is efficiently executed in two primary stages. The strategy hinges on first constructing the N-benzhydryl-substituted azetidinol ring system, followed by a functional group interconversion to replace the hydroxyl group with a bromine atom.

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 1-Benzhydrylazetidin-3-ol

This initial and crucial phase of the synthesis involves the construction of the core azetidine ring from acyclic precursors. The reaction proceeds via a tandem nucleophilic substitution and intramolecular cyclization.

Mechanism and Rationale

The formation of 1-benzhydrylazetidin-3-ol is a classic example of epoxide aminolysis followed by a base-promoted cyclization.[5][6]

-

Epoxide Ring-Opening: The reaction is initiated by the nucleophilic attack of the nitrogen atom of benzhydrylamine on one of the carbon atoms of the epoxide ring of epichlorohydrin.[7] This attack preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the formation of the key intermediate, 1-(benzhydrylamino)-3-chloropropan-2-ol.[8][9] The choice of solvent can influence the reaction rate; polar protic solvents like methanol or ethanol are commonly used to facilitate this step.[10][11]

-

Intramolecular Cyclization: The addition of a base is critical for the subsequent ring-closing step. The base, typically a non-nucleophilic amine like N,N-diisopropylethylamine (DIPEA) or a stronger base like sodium hydroxide, deprotonates the hydroxyl group of the intermediate.[10] This generates an alkoxide which then undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the strained four-membered azetidine ring.[6] Heating the reaction mixture is often necessary to overcome the activation energy for this ring-forming step.[10][12]

Caption: Logical flow of the azetidine ring formation.

Experimental Protocol: Synthesis of 1-Benzhydrylazetidin-3-ol

This protocol is an optimized amalgamation based on established procedures.[5][10][11]

-

Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add benzhydrylamine (1.0 eq).

-

Solvent Addition: Add ethanol as the solvent (approx. 1.0 L per mole of benzhydrylamine). Stir the mixture at room temperature (20-25 °C) until the amine is fully dissolved.

-

Epichlorohydrin Addition: Slowly add epichlorohydrin (1.1-1.3 eq) to the solution while maintaining the temperature between 20-25 °C. The reaction is exothermic.

-

Intermediate Formation: Stir the reaction mixture at 25-30 °C for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of benzhydrylamine and the formation of the 1-(benzhydrylamino)-3-chloropropan-2-ol intermediate.

-

Cyclization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add N,N-diisopropylethylamine (DIPEA) (1.0 eq).[10]

-

Reflux: After the addition of the base, heat the reaction mixture to reflux (approx. 90 °C) and maintain for 12-16 hours, or until TLC indicates the completion of the cyclization.

-

Work-up: Cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as acetone/petroleum ether, to afford 1-benzhydrylazetidin-3-ol as a white solid.[10] A typical yield for this process is around 75-80%.[5][10]

Table 1: Critical Parameters for 1-Benzhydrylazetidin-3-ol Synthesis

| Parameter | Recommended | Rationale & Impact on Yield/Purity |

| Solvent | Ethanol, Methanol[10][11] | Polar protic solvents facilitate the initial epoxide ring-opening. |

| Base | DIPEA, K₃PO₄, NaOH[10][12] | A base is essential for the deprotonation step leading to cyclization. Non-nucleophilic bases like DIPEA are preferred to minimize side reactions. |

| Reactant Ratio | Epichlorohydrin in slight excess (1.1-1.3 eq)[11] | A slight excess of epichlorohydrin ensures complete consumption of the more expensive benzhydrylamine. |

| Temperature | 25-30 °C (Ring-opening), Reflux (Cyclization)[10][11] | The initial step proceeds well at room temperature, while the intramolecular cyclization requires heating to overcome the ring strain barrier. |

| Reaction Time | 48-72h (Ring-opening), 12-16h (Cyclization)[10][11] | Sufficient time is required for each step to proceed to completion, which should be monitored by TLC. |

Part II: Bromination of 1-Benzhydrylazetidin-3-ol

The second stage of the synthesis transforms the intermediate alcohol into the desired bromo-functionalized azetidine. The selection of the brominating agent is critical to ensure a high-yield conversion without compromising the integrity of the azetidine ring.

Mechanism and Reagent Selection

The conversion of a secondary alcohol to an alkyl bromide typically proceeds via an SN2 mechanism, which results in the inversion of stereochemistry at the reacting center.[13]

Common Brominating Agents:

-

Phosphorus Tribromide (PBr₃): This is a very common and effective reagent for converting primary and secondary alcohols to alkyl bromides.[13] The alcohol's oxygen atom attacks the phosphorus, displacing a bromide ion. This bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the now good leaving group (O-PBr₂), resulting in the alkyl bromide.

-

Appel Reaction (PPh₃/CBr₄): The combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) is another mild and efficient method that proceeds via an SN2 mechanism, also causing inversion of stereochemistry.[13] This method is often favored for substrates sensitive to more acidic conditions.

-

Thionyl Bromide (SOBr₂): While effective, thionyl bromide is more reactive and less commonly used than its chloride counterpart. It cannot be used with pyridine, which is often used as a base in these reactions.[13]

-

Hydrobromic Acid (HBr): Concentrated HBr can be used, especially for tertiary alcohols, but the strongly acidic conditions can be detrimental to the strained azetidine ring, potentially causing ring-opening decomposition.[14][15]

For the synthesis of this compound, milder reagents like PBr₃ or the Appel system are generally preferred to preserve the azetidine scaffold.

Experimental Protocol: Bromination via Phosphorus Tribromide (PBr₃)

-

Reaction Setup: In a dry, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4-0.5 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture into ice-cold water or a saturated sodium bicarbonate solution to neutralize any remaining PBr₃.

-

Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The product can be further purified by silica gel column chromatography if necessary.

Table 2: Comparison of Potential Brominating Agents

| Reagent System | Mechanism | Advantages | Disadvantages |

| PBr₃ | SN2[13] | High efficiency for 1°/2° alcohols, common reagent. | Reacts with water, requires careful quenching. |

| PPh₃ / CBr₄ (Appel) | SN2[13] | Mild conditions, good for sensitive substrates. | Stoichiometric phosphine oxide byproduct can complicate purification. |

| SOBr₂ | SNi (with retention) or SN2 (with inversion) | Highly reactive, less common, incompatible with pyridine.[13] | |

| Conc. HBr | SN1 or SN2[14] | Inexpensive. | Harsh acidic conditions may lead to azetidine ring-opening.[15] |

Characterization

The identity and purity of the intermediate (1-benzhydrylazetidin-3-ol) and the final product (this compound) should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the absence of impurities.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compounds. For 1-benzhydrylazetidin-3-ol, the expected [M+H]⁺ would be approximately m/z 240.14.[16]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion

The synthesis of this compound from epichlorohydrin is a reliable and well-documented two-step process that provides access to a highly valuable synthetic intermediate. The key transformations—epoxide aminolysis followed by intramolecular cyclization and subsequent alcohol bromination—rely on fundamental and robust organic reactions. Careful control of reaction parameters and judicious selection of reagents, particularly for the bromination step, are paramount to achieving high yields and purity while maintaining the integrity of the strained azetidine ring. This guide provides the necessary mechanistic insights and practical protocols for the successful implementation of this synthesis in a research or drug development setting.

References

-

PrepChem. Synthesis of 1-benzhydryl-3-oxoazetidine. Available from: [Link]

-

Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. Available from: [Link]

-

MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available from: [Link]

-

ResearchGate. Synthesis of alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates as amino acid building blocks | Request PDF. Available from: [Link]

-

ResearchGate. Ring opening of epichlorohydrin with amine. | Download Scientific Diagram. Available from: [Link]

- Google Patents. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride.

-

Organic Chemistry Portal. Alkyl bromide synthesis by bromination or substitution. Available from: [Link]

-

Chemia. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35. Available from: [Link]

-

RSC Publishing. AH 2 O 2 /HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. Available from: [Link]

-

Chemguide. replacing the -oh group in alcohols by a halogen. Available from: [Link]

-

ResearchGate. An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. Available from: [Link]

-

ResearchGate. Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. Available from: [Link]

-

PrepChem. Synthesis of 1-benzhydryl-3-phthalimidoazetidine. Available from: [Link]

-

MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Available from: [Link]

-

UNI ScholarWorks. Reaction of Aromatic Amines with Epihalohydrins. Available from: [Link]

- Google Patents. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide.

-

Scite.ai. The Reaction of Epichlorohydrin with Secondary Amines. Available from: [Link]

-

MDPI. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Available from: [Link]

-

ACS Publications. Some Reactions of Epichlorohydrin with Amines | The Journal of Organic Chemistry. Available from: [Link]

-

RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Available from: [Link]

-

ResearchGate. Chemical reaction of EPI-DMA polymer synthesis. - ResearchGate. Available from: [Link]

-

NIH. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Available from: [Link]

- Google Patents. WO2000063168A1 - Synthesis of azetidine derivatives.

-

Polymer Chemistry (RSC Publishing). 2-Amino-1,3-propane diols: a versatile platform for the synthesis of aliphatic cyclic carbonate monomers. Available from: [Link]

-

NIH. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Available from: [Link]

-

ResearchGate. Azetidine ring formation via the Yang reaction.. Available from: [Link]

-

RSC Publishing. Green Chemistry. Available from: [Link]

- Google Patents. US3755159A - Flocculation by methylamine-epichlorohydrin polymer.

-

R Discovery. Excess Of Epichlorohydrin Research Articles - Page 1. Available from: [Link]

-

Semantic Scholar. Reaction of Epichlorohydrin with Ammonia, Aniline, and Diethanolamine. Available from: [Link]

-

PubChem. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726. Available from: [Link]

-

NIH. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. Available from: [Link]

-

ResearchGate. Synthesis and properties of 2-amino-1-chloroenones | Request PDF. Available from: [Link]

-

ResearchGate. The Use of Propargylamines to Synthesize Amino-1,2,3-triazoles via Cycloaddition of Azides with Allenamines. Available from: [Link]

-

Der Pharma Chemica. A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Available from: [Link]

-

ResearchGate. Synthesis of bromination derivatives of 1, 3-benzodioxole. Available from: [Link]

- Google Patents. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

- Google Patents. US11286254B2 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Catalysts | Free Full-Text | Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]

- 10. 1-benzhydrylazetidin-3-Ol | 18621-17-5 [chemicalbook.com]

- 11. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]

- 12. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 14. Bromination reactions with hydrogen bromide (bromoalkane synthesis from alcohols/bromoalkane synthesis via ether- or lactone-cleaving): Hydrogen bromide (2): Discussion series on bromination/iodination reactions 35 – Chemia [chemia.manac-inc.co.jp]

- 15. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 1-benzhydrylazetidin-3-ol Hydrochloride | C16H18ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility and stability of 1-Benzhydryl-3-bromoazetidine

An In-depth Technical Guide to the Solubility and Stability of 1-Benzhydryl-3-bromoazetidine

Abstract

This compound is a heterocyclic compound with potential applications in pharmaceutical development and organic synthesis.[1][2][3][4][5][6] Its physicochemical properties, particularly solubility and stability, are critical determinants of its utility, influencing everything from reaction kinetics to bioavailability.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate the solubility and stability of this compound. While specific experimental data for this compound is not extensively available in the public domain, this document outlines robust, field-proven methodologies and the scientific rationale behind them. It serves as a practical manual for characterizing this and other novel small molecules, ensuring data integrity and reproducibility. The protocols described herein are designed to be self-validating, providing a clear path from experimental design to data interpretation.

Introduction: The Critical Role of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is paved with rigorous characterization. For a molecule like this compound, which features a strained azetidine ring, a bulky benzhydryl group, and a reactive bromo substituent, understanding its behavior in various environments is paramount.[1][3]

-

Solubility dictates the compound's suitability for various applications. In drug discovery, aqueous solubility is a primary factor influencing oral bioavailability.[7] In process chemistry, solubility in organic solvents determines the choice of reaction media, purification methods, and formulation strategies.[9]

-

Stability assessment identifies the conditions under which the compound remains chemically unchanged. Exposure to heat, light, humidity, and different pH levels can lead to degradation, forming impurities that may be inactive, toxic, or interfere with analytical measurements. Understanding these degradation pathways is essential for establishing storage conditions, shelf-life, and ensuring the safety and efficacy of final products.

This guide provides the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to generate high-quality solubility and stability data for this compound.

Solubility Assessment: From Screening to Quantitative Analysis

A multi-tiered approach is recommended for solubility assessment, starting with rapid screening methods and progressing to more definitive equilibrium-based techniques.[8][10]

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two types of solubility measurements:

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, typically dissolved in a stock solution like DMSO, precipitates when added to an aqueous buffer.[10][11] It is a measure of how quickly a compound can dissolve and is often used in early discovery to flag potential issues.

-

Thermodynamic (Equilibrium) Solubility: This is the true equilibrium concentration of a compound in a saturated solution.[10] It is a more time-consuming but accurate measurement, essential for late-stage development and regulatory filings.

Experimental Protocol: Kinetic Solubility Determination via Nephelometry

This protocol provides a rapid assessment of aqueous solubility, suitable for initial screening.

Causality: The choice of nephelometry is based on its speed and sensitivity to detect precipitate formation (turbidity) as the compound comes out of solution. The initial dissolution in DMSO is a standard practice for high-throughput screening of poorly soluble compounds.[11]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

-

Addition to Buffer: Transfer a small volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., 200 µL of Phosphate Buffered Saline, pH 7.4). This creates a final DMSO concentration of ~1%.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours) with gentle shaking. Measure the turbidity of each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This is the gold-standard method for determining equilibrium solubility.[10][11]

Causality: The shake-flask method ensures that the system reaches true equilibrium between the solid compound and the solution. The extended incubation period allows for the dissolution and potential reprecipitation processes to stabilize. HPLC is used for quantification due to its high specificity and sensitivity.[10][12]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., water, PBS pH 7.4, ethanol, isopropanol, acetonitrile, dichloromethane). The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection and Dilution: Carefully collect an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble, e.g., acetonitrile) to prevent precipitation.

-

Quantification: Analyze the diluted samples using a validated HPLC method with UV detection.[12] A calibration curve prepared from known concentrations of this compound is used to determine the concentration in the original supernatant.

Data Presentation: Solubility Profile

The results should be summarized in a clear, tabular format.

Table 1: Illustrative Solubility Data for this compound

| Solvent | Method | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| Water | Shake-Flask | 25 | [Placeholder Data] | [Placeholder Data] |

| PBS (pH 7.4) | Shake-Flask | 25 | [Placeholder Data] | [Placeholder Data] |

| PBS (pH 7.4) | Kinetic | 25 | [Placeholder Data] | [Placeholder Data] |

| Ethanol | Shake-Flask | 25 | [Placeholder Data] | [Placeholder Data] |

| Acetonitrile | Shake-Flask | 25 | [Placeholder Data] | [Placeholder Data] |

| Dichloromethane | Shake-Flask | 25 | [Placeholder Data] | [Placeholder Data] |

Stability Assessment and Degradation Pathway Analysis

Stability testing exposes the compound to a range of stress conditions to identify potential liabilities and degradation pathways.

Experimental Workflow: Forced Degradation Study

The workflow for a forced degradation study is a systematic process.

Caption: Workflow for a forced degradation study.

Protocol for Forced Degradation

Causality: This protocol uses exaggerated conditions (high temperature, extreme pH, etc.) to accelerate degradation, allowing for the rapid identification of potential stability issues that might occur over a much longer period under normal storage conditions.[13] A stability-indicating HPLC method (one that can separate the parent compound from all its degradants) is essential for accurate quantification and mass balance assessment.

-

Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.

-

Acid Hydrolysis: Mix the solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C for a predetermined time (e.g., 2, 8, 24 hours).

-

Base Hydrolysis: Mix the solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Keep at room temperature for a set time.

-

Oxidative Degradation: Mix the solution with an equal volume of 6% H₂O₂ to achieve a final concentration of 3%. Incubate at room temperature.

-

Thermal Degradation: Incubate the solution (in a neutral buffer) at 60°C.

-

Photolytic Degradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

Sample Analysis: At each time point, withdraw an aliquot, quench the reaction (e.g., neutralize acid/base samples), and analyze by a stability-indicating HPLC-UV/MS method. The percentage of the parent compound remaining is calculated, and the peak areas of any degradation products are monitored.

Hypothetical Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated. Analysis of the stressed samples by LC-MS/MS would be required to confirm the identity of any degradants.

Sources

- 1. askpharmacy.net [askpharmacy.net]

- 2. Chemsigma International Co., Ltd. [chemsigma.com]

- 3. chemscene.com [chemscene.com]

- 4. indiamart.com [indiamart.com]

- 5. 36476-84-3 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 6. This compound | 36476-84-3 [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. physchemres.org [physchemres.org]

- 10. sciforum.net [sciforum.net]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. researchgate.net [researchgate.net]

The Bromine Atom in 1-Benzhydryl-3-bromoazetidine: A Hub of Tunable Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-benzhydryl-3-bromoazetidine scaffold represents a cornerstone in contemporary medicinal chemistry, offering a unique confluence of structural rigidity, three-dimensional complexity, and, most critically, a highly versatile bromine atom. This guide provides a comprehensive exploration of the factors governing the reactivity of this bromine atom, delving into the intricate interplay of the azetidine ring strain and the pronounced steric influence of the N-benzhydryl group. We will dissect the primary reaction pathways—nucleophilic substitution, elimination, and organometallic transformations—offering not just theoretical underpinnings but also actionable, field-proven experimental protocols. This document is designed to empower researchers to harness the full synthetic potential of this valuable building block, paving the way for the development of novel therapeutics.

Introduction: The Strategic Importance of the Azetidine Core

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged motifs in drug discovery. Their inherent ring strain, estimated at approximately 25.4 kcal/mol, renders them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained aziridines. This "Goldilocks" level of reactivity, coupled with the defined three-dimensional vectoring of substituents from the rigid core, makes the azetidine ring an attractive scaffold for probing interactions with biological targets.

The introduction of a bromine atom at the 3-position of the N-benzhydryl-protected azetidine creates a powerful synthetic linchpin. The N-benzhydryl group, while often employed as a protecting group, profoundly influences the reactivity at the C3 position through its significant steric bulk. Understanding and leveraging this influence is paramount to successfully navigating the synthetic landscape of this molecule.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the title compound is the essential first step. This is typically achieved in a two-step sequence starting from the commercially available 1-benzhydryl-3-hydroxyazetidine.

Synthesis of 1-Benzhydryl-3-hydroxyazetidine

The precursor alcohol can be synthesized via the reaction of benzhydrylamine with epichlorohydrin. Various protocols exist, with a one-pot synthesis being a common and efficient approach.

Protocol 1: Synthesis of 1-Benzhydryl-3-hydroxyazetidine

-

Reaction Description: This procedure involves the nucleophilic attack of benzhydrylamine on epichlorohydrin, followed by intramolecular cyclization to form the azetidine ring.

-

Materials:

-

Benzhydrylamine

-

Epichlorohydrin

-

Methanol or other suitable solvent

-

-

Procedure:

-

Dissolve benzhydrylamine (1.0 equiv.) in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add epichlorohydrin (1.0-1.2 equiv.) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-24 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Bromination of 1-Benzhydryl-3-hydroxyazetidine

The conversion of the hydroxyl group to a bromide is a standard transformation. Reagents such as phosphorus tribromide (PBr₃) or carbon tetrabromide (CBr₄) in combination with triphenylphosphine (PPh₃) are commonly employed.

Protocol 2: Synthesis of this compound

-

Reaction Description: This protocol describes the conversion of the secondary alcohol to the corresponding bromide using CBr₄ and PPh₃, a variation of the Appel reaction.

-

Materials:

-

1-Benzhydryl-3-hydroxyazetidine

-

Carbon tetrabromide (CBr₄)

-

Triphenylphosphine (PPh₃)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 1-benzhydryl-3-hydroxyazetidine (1.0 equiv.) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 equiv.).

-

Slowly add a solution of carbon tetrabromide (1.2 equiv.) in anhydrous DCM dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford this compound.

-

Nucleophilic Substitution Reactions: The Workhorse of Functionalization

The primary mode of reactivity for the bromine atom in this compound is nucleophilic substitution. The electrophilic C3 carbon is susceptible to attack by a wide range of nucleophiles. However, the steric hindrance imposed by the bulky benzhydryl group can significantly impact the reaction rate and, in some cases, favor competing elimination pathways.

Mechanistic Considerations: Sₙ1 vs. Sₙ2 Pathways

The substitution can proceed through either an Sₙ1 or Sₙ2 mechanism.

-

Sₙ2 Pathway: This is generally the favored pathway for secondary alkyl halides. It involves a backside attack by the nucleophile, leading to an inversion of stereochemistry if the carbon center is chiral. The bulky benzhydryl group can sterically hinder this approach, potentially slowing down the reaction.

-

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. The stability of a secondary carbocation on a strained four-membered ring is a complex issue. While ring strain can destabilize a carbocation, the adjacent nitrogen atom can potentially stabilize it through resonance. The use of polar, protic solvents can favor this mechanism.

The choice of nucleophile, solvent, and temperature will ultimately dictate the operative mechanism. For most synthetic applications with strong nucleophiles, an Sₙ2-like mechanism is presumed.

Reactions with N-Nucleophiles

The introduction of nitrogen-containing substituents is a common objective in drug discovery.

Direct amination can be achieved using ammonia or primary and secondary amines as nucleophiles. Due to the potential for over-alkylation with primary amines, a large excess of the amine is often used. A more controlled approach for primary amines is the Gabriel synthesis.

Protocol 3: Direct Amination of this compound

-

Reaction Description: This protocol outlines the displacement of the bromide with an amine. The example uses ammonium hydroxide for the synthesis of the primary amine.

-

Materials:

-

This compound (or the corresponding mesylate, which is often used for this transformation)

-

Ammonium hydroxide (28-30% solution) or desired primary/secondary amine

-

Isopropanol or another suitable solvent

-

-

Procedure:

-

In a pressure vessel (e.g., a Parr reactor), combine this compound (1.0 equiv.), isopropanol, and a large excess of ammonium hydroxide or the desired amine (e.g., 10-20 equivalents).[1]

-

Seal the vessel and heat the reaction mixture to 70-80 °C for 12-24 hours.[1]

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and carefully vent the vessel.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

The product can be purified by column chromatography or by salt formation and recrystallization.[1]

-

The Gabriel synthesis provides a cleaner route to primary amines by avoiding over-alkylation.[2][3][4][5]

Protocol 4: Gabriel Synthesis of 3-Amino-1-benzhydrylazetidine

-

Reaction Description: This two-step procedure involves the initial Sₙ2 reaction with potassium phthalimide, followed by the liberation of the primary amine using hydrazine.[2][3][4][5]

-

Materials:

-

This compound

-

Potassium phthalimide

-

Anhydrous dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

-

Procedure:

-

Step 1: N-Alkylation:

-

Dissolve this compound (1.0 equiv.) and potassium phthalimide (1.1 equiv.) in anhydrous DMF.

-

Heat the mixture to 80-100 °C for 4-8 hours, monitoring by TLC.

-

Cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate to obtain the crude N-(1-benzhydrylazetidin-3-yl)phthalimide.

-

-

Step 2: Hydrazinolysis:

-

Dissolve the crude phthalimide derivative in ethanol.

-

Add hydrazine hydrate (2-5 equiv.) and heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.[2]

-

Cool the reaction mixture and filter to remove the precipitate.

-

Concentrate the filtrate and purify the resulting primary amine by column chromatography or distillation.

-

-

Reaction with sodium azide provides a versatile intermediate, 3-azido-1-benzhydrylazetidine, which can be readily reduced to the corresponding primary amine or used in "click" chemistry reactions.

Protocol 5: Synthesis of 3-Azido-1-benzhydrylazetidine

-

Reaction Description: An Sₙ2 displacement of the bromide with sodium azide.

-

Materials:

-

This compound

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv.) in DMF.

-

Add sodium azide (1.5-2.0 equiv.) in one portion.

-

Heat the reaction mixture to 60-80 °C for 2-6 hours.

-

Monitor the reaction by TLC (Caution: azides can be explosive, handle with care).

-

After completion, cool the reaction, pour into water, and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

The product should be handled with care and can often be used in the next step without extensive purification.

-

Reactions with O-Nucleophiles

The formation of ether linkages at the 3-position is another important transformation.

Protocol 6: Synthesis of 3-Alkoxy-1-benzhydrylazetidines

-

Reaction Description: Williamson ether synthesis via displacement of the bromide with an alkoxide.

-

Materials:

-

This compound

-

Desired alcohol (e.g., methanol, ethanol)

-

A strong base (e.g., sodium hydride (NaH), potassium tert-butoxide (t-BuOK))

-

Anhydrous tetrahydrofuran (THF) or DMF

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the desired alcohol (1.5 equiv.) in anhydrous THF.

-

Cool the solution to 0 °C and add NaH (1.5 equiv., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir until hydrogen evolution ceases.

-

Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Heating may be required for less reactive alcohols.

-

Monitor the reaction by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

-

Elimination Reactions: A Competing Pathway

Under strongly basic conditions, particularly with sterically hindered, non-nucleophilic bases, E2 elimination can compete with or even dominate over nucleophilic substitution. This would lead to the formation of 1-benzhydrylazet-2-ene or 1-benzhydrylazet-3-ene. The regioselectivity of the elimination would depend on the accessibility of the protons at the C2 and C4 positions. Given the steric bulk of the benzhydryl group, deprotonation at the less hindered C2/C4 positions might be favored.

Protocol 7: Base-Mediated Elimination (Hypothetical)

-

Reaction Description: This hypothetical protocol outlines conditions that would likely favor elimination.

-

Materials:

-

This compound

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add a solution of potassium tert-butoxide (1.5 equiv.) in THF dropwise.

-

Allow the reaction to stir at 0 °C or room temperature, monitoring for the formation of the azetene product by GC-MS.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).

-

Extract with an ethereal solvent, wash with brine, dry, and concentrate.

-

The azetene product is likely to be unstable and may require immediate use or careful handling.

-

Organometallic Reactions: Forging New Carbon-Carbon Bonds

The bromine atom also serves as a handle for the formation of organometallic intermediates, which are powerful tools for creating new carbon-carbon bonds.

Grignard Reagent Formation

The preparation of a Grignard reagent from this compound is theoretically possible but may be challenging. The high reactivity of Grignard reagents could potentially lead to side reactions with the strained azetidine ring. The use of highly activated magnesium (Rieke magnesium) and low temperatures would be crucial.[6]

Protocol 8: Attempted Grignard Reagent Formation (Investigative)

-

Reaction Description: This protocol outlines a potential approach for forming the Grignard reagent, emphasizing the need for careful control of conditions.

-

Materials:

-

This compound

-

Activated magnesium (Rieke magnesium)

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (a small crystal for activation)

-

-

Procedure:

-

In a flame-dried, three-necked flask under argon, place the activated magnesium (1.5 equiv.) and a crystal of iodine.

-

Add a small amount of anhydrous THF.

-

Slowly add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise. Gentle warming may be necessary to initiate the reaction, but the temperature should be carefully controlled to prevent side reactions.

-

The formation of the Grignard reagent can be monitored by quenching aliquots with D₂O and analyzing for deuterium incorporation by ¹H NMR.

-

Once formed, the Grignard reagent should be used immediately by adding a solution of the desired electrophile at low temperature.

-

Lithium-Halogen Exchange

Lithium-halogen exchange is often faster and occurs at lower temperatures than Grignard formation, potentially offering a cleaner route to an organometallic intermediate.[7][8] The reaction is typically very fast, even at -78 °C.[7][8]

Protocol 9: Lithium-Halogen Exchange

-

Reaction Description: This protocol describes the formation of an azetidin-3-yllithium species.

-

Materials:

-

This compound

-

tert-Butyllithium (t-BuLi) or n-butyllithium (n-BuLi)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

-

Procedure:

-

Dissolve this compound (1.0 equiv.) in anhydrous THF or diethyl ether in a flame-dried flask under argon.

-

Cool the solution to -78 °C.

-

Slowly add a solution of t-butyllithium (2.1 equiv.) or n-butyllithium (1.1 equiv.) dropwise, maintaining the temperature at -78 °C. The use of two equivalents of t-BuLi is common to consume the byproduct t-butyl bromide.[8]

-

Stir the mixture at -78 °C for 30-60 minutes.

-

The resulting organolithium species is highly reactive and should be quenched in situ with the desired electrophile (e.g., aldehydes, ketones, CO₂, etc.).

-

After quenching, allow the reaction to warm to room temperature before workup.

-

Data Summary and Comparison of Methods

| Reaction Type | Reagents | Key Conditions | Product Type | Advantages | Challenges & Considerations |

| Direct Amination | NH₄OH, RNH₂, R₂NH | 70-80 °C, Pressure | Primary, Secondary, Tertiary Amines | Direct, one-step | Potential for over-alkylation, requires pressure vessel. |

| Gabriel Synthesis | 1. K-Phthalimide, DMF2. N₂H₄, EtOH | 1. 80-100 °C2. Reflux | Primary Amines | Clean synthesis of primary amines, avoids polyalkylation.[2][3][4][5] | Two steps, harsh conditions for phthalimide cleavage. |

| Azide Substitution | NaN₃, DMF | 60-80 °C | Azides | Versatile intermediate for amines or click chemistry. | Azide reagents are potentially explosive. |

| Ether Synthesis | ROH, NaH, THF | 0 °C to RT | Ethers | General method for O-functionalization. | Requires strong base and anhydrous conditions. |

| Elimination | t-BuOK, THF | 0 °C to RT | Azetenes | Access to unsaturated azetidines. | Product may be unstable, competes with substitution. |

| Grignard Formation | Activated Mg, THF | Low Temp (-78 °C) | Organomagnesium | C-C bond formation. | Difficult to initiate, potential for side reactions with the ring. |

| Li-Halogen Exchange | t-BuLi or n-BuLi, THF | -78 °C | Organolithium | Fast, clean C-C bond formation at low temp.[7][8] | Requires cryogenic temperatures and strictly anhydrous conditions. |

Conclusion and Future Outlook

The bromine atom of this compound is a remarkably versatile functional handle. Its reactivity can be finely tuned through the judicious choice of reagents and reaction conditions to favor nucleophilic substitution, elimination, or organometallic pathways. The steric bulk of the N-benzhydryl group is a critical factor that must be considered in all synthetic planning, as it influences reaction rates and can alter the balance between competing mechanisms.

This guide has provided a framework for understanding and exploiting the reactivity of this important building block. By leveraging the protocols and mechanistic insights presented herein, researchers in drug discovery and development can more effectively incorporate the valuable azetidine scaffold into their molecular designs, ultimately accelerating the journey towards new and improved therapeutics. Future work in this area will likely focus on developing even milder and more selective methods for functionalization, including catalytic and enantioselective transformations, further expanding the synthetic utility of this powerful chemical entity.

References

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Available at: [Link]

-

Synthesis of 1-benzhydryl-3-oxoazetidine. PrepChem.com. Available at: [Link]

-

Gabriel synthesis. Wikipedia. Available at: [Link]

-

Gabriel Synthesis. Cambridge University Press. Available at: [Link]

-

The Gabriel Synthesis. Chemistry Steps. Available at: [Link]

-

7: The Grignard Reaction (Experiment). Chemistry LibreTexts. Available at: [Link]

-

The Role of Conjugation in the Halogen Lithium Exchange Selectivity: Lithiation of 4,6,7,9-Tetrabromo-1,3. Wiley Online Library. Available at: [Link]

-

Gabriel Synthesis. Organic Chemistry Tutor. Available at: [Link]

-

Metal–halogen exchange. Wikipedia. Available at: [Link]

-

The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. Available at: [Link]

-

Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. The Journal of Student Scholarship. Available at: [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Available at: [Link]

- Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. Google Patents.

-

lithium halogen exchange #1 revised. University of Wisconsin-Madison. Available at: [Link]

-

CHEM-333: Experiment 10: Grignard Reagent Preparation and Reaction. Manhattan College. Available at: [Link]

-

Synthesis of 4-Alkyl-1-benzhydryl-2-(methoxymethyl)azetidin-3-ols by Regio. ResearchGate. Available at: [Link]

-

Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. University of Nebraska-Lincoln. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 3. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

An In-depth Technical Guide on the Stereochemistry of 1-Benzhydryl-3-bromoazetidine Synthesis

Abstract

This technical guide provides a comprehensive analysis of the stereochemical considerations in the synthesis of 1-Benzhydryl-3-bromoazetidine, a crucial building block in medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, imparts unique conformational constraints and metabolic stability to drug candidates.[1][2][3] The benzhydryl protecting group plays a pivotal role in directing the synthesis and influencing the stereochemical outcome. This guide will delve into the primary synthetic routes, focusing on the mechanistic underpinnings that govern the stereoselectivity of each transformation. Key topics include the stereocontrolled synthesis of the 1-benzhydrylazetidin-3-ol precursor and its subsequent stereospecific conversion to the 3-bromo derivative. Methodologies such as intramolecular cyclization of epoxy amines and the Mitsunobu reaction will be critically evaluated for their efficacy in controlling the stereochemistry at the C3 position. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of stereochemically defined azetidines in their therapeutic discovery programs.

Introduction: The Significance of Stereodefined Azetidines in Drug Discovery